molecular formula C8H6Cl2N2O2 B12801859 N-(3,5-dichloro-4-formamidophenyl)formamide CAS No. 6327-50-0

N-(3,5-dichloro-4-formamidophenyl)formamide

Cat. No.: B12801859
CAS No.: 6327-50-0
M. Wt: 233.05 g/mol
InChI Key: SOZUUUSZOVMMKP-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-formamidophenyl)formamide is an organic compound characterized by the presence of two formamide groups attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-formamidophenyl)formamide typically involves the reaction of 3,5-dichloroaniline with formic acid or formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under acidic conditions to facilitate the formation of the formamide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-formamidophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(3,5-dichloro-4-formamidophenyl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-formamidophenyl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichloro-4-formamidophenyl)formamide is unique due to the presence of two formamide groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

6327-50-0

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

N-(3,5-dichloro-4-formamidophenyl)formamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-1-5(11-3-13)2-7(10)8(6)12-4-14/h1-4H,(H,11,13)(H,12,14)

InChI Key

SOZUUUSZOVMMKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC=O)Cl)NC=O

Origin of Product

United States

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